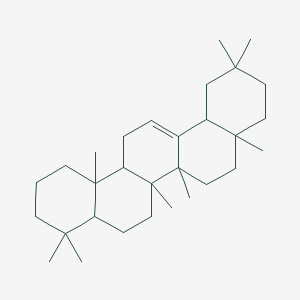
beta-Amyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is an intermediate in the production of fragrances and is produced mainly semi-synthetically from Myrcia , a plant from which it derives its name.
- Interestingly, there’s another isomer called α-myrcene (2-methyl-6-methylene-1,7-octadiene), but it has not been found in nature .
β-Myrcene: is a colorless oil found in essential oils. It contributes to the earthy scent associated with cannabis and other plants.
Preparation Methods
- Commercially, β-myrcene is often produced by the pyrolysis of β-pinene , which is obtained from turpentine.
- Plants biosynthesize myrcene via geranyl pyrophosphate (GPP) , which isomerizes into linalyl pyrophosphate . The release of pyrophosphate and a proton completes the conversion .
Chemical Reactions Analysis
- Common reagents include hydrogen peroxide , hydrochloric acid , and sodium borohydride .
- Major products formed include myrcenol , myrcenone , and myrcene epoxide .
β-Myrcene: undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as an intermediate in perfumery.
Biology: Present in cannabis and hops.
Medicine: Its potential health benefits are being explored, including anti-inflammatory and analgesic properties.
Industry: Used in fragrance formulations and as a flavoring agent
Mechanism of Action
- The exact mechanism by which β-myrcene exerts its effects is not fully understood.
- It may interact with receptors in the endocannabinoid system or modulate other signaling pathways .
Comparison with Similar Compounds
- Similar compounds include α-pinene , limonene , and β-caryophyllene .
β-Myrcene: is unique due to its prevalence in cannabis and its potential therapeutic properties.
Properties
Molecular Formula |
C30H50 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C30H50/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h10,22-24H,9,11-20H2,1-8H3 |
InChI Key |
ZTLIRKGRXLVPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)


![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)
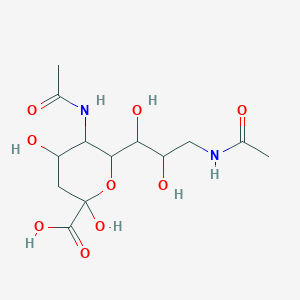
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)


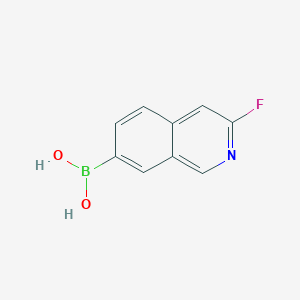
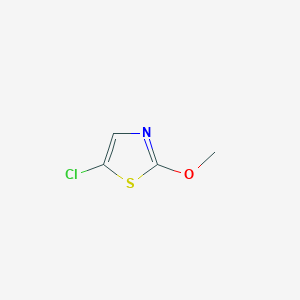
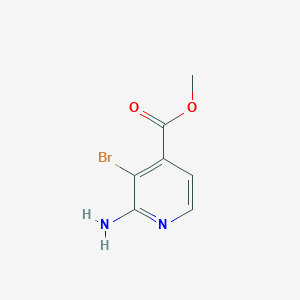
![5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12103847.png)

![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)
